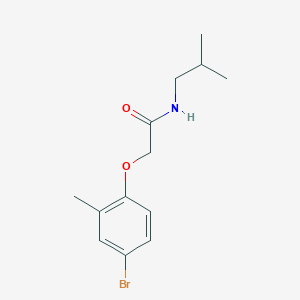![molecular formula C17H19ClN2O4S B297168 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B297168.png)
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as BMSMA and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammation process. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide have been extensively studied. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also induces apoptosis in cancer cells and inhibits the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide in lab experiments include its potential therapeutic properties, its ability to inhibit various enzymes and pathways, and its low toxicity. However, the limitations of using this compound include its low solubility in water and its potential side effects on normal cells.
Future Directions
There are several future directions for the research on 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide. One of the future directions is to study the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Another future direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic properties. Additionally, the development of more efficient synthesis methods for this compound could also be a future direction for research.
Conclusion:
In conclusion, 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has potential therapeutic properties. Its ability to inhibit various enzymes and pathways makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction between 3-chloro-4-methoxyaniline and benzyl methyl sulfone in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate compound, which is then treated with N-(tert-butoxycarbonyl)glycine to obtain the final product.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Molecular Formula |
C17H19ClN2O4S |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-16-9-8-14(10-15(16)18)19-17(21)12-20(25(2,22)23)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,19,21) |
InChI Key |
SRKAKHHHOBJXTD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)



![N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)

